molecular formula C17H19NO6 B11052156 n-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

n-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11052156
M. Wt: 333.3 g/mol
InChI Key: SXFWFIHSAXZJRF-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide backbone with multiple methoxy and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-hydroxy-4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H19NO6/c1-21-13-6-5-11(9-12(13)19)18-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9,19H,1-4H3,(H,18,20)

InChI Key

SXFWFIHSAXZJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

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